8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the class of pyridopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridazine ring fused with a pyridine ring, with a methyl group at the 8th position and a piperazine moiety at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with a hydrazine derivative, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridazine derivative with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or aryl groups at the piperazine moiety .
Scientific Research Applications
8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a cyclin-dependent kinase inhibitor for cancer treatment.
Ribociclib: Another cyclin-dependent kinase inhibitor with a similar structure and therapeutic application.
Abemaciclib: A related compound with similar biological activity and clinical use.
Uniqueness
8-Methyl-5-(piperazin-1-yl)pyrido[2,3-d]pyridazine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other pyridopyridazine derivatives .
Properties
Molecular Formula |
C12H15N5 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
8-methyl-5-piperazin-1-ylpyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C12H15N5/c1-9-11-10(3-2-4-14-11)12(16-15-9)17-7-5-13-6-8-17/h2-4,13H,5-8H2,1H3 |
InChI Key |
WBJAJEHZTSGNON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N1)N3CCNCC3)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.